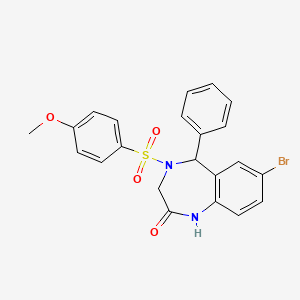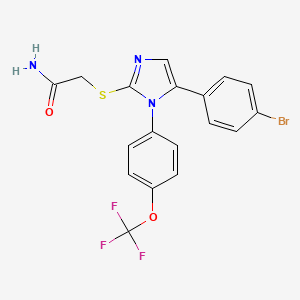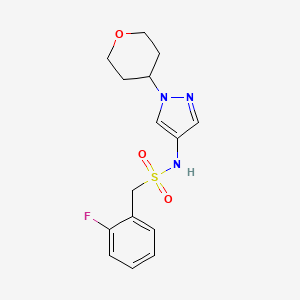![molecular formula C14H12Cl2N4O2 B2954207 N-(cyanomethyl)-4-[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]butanamide CAS No. 1808671-97-7](/img/structure/B2954207.png)
N-(cyanomethyl)-4-[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(cyanomethyl)-4-[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]butanamide, commonly known as CMDO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research areas. CMDO is a synthetic compound that is prepared through a specific synthesis method, and its mechanism of action has been studied in detail.
Mécanisme D'action
The mechanism of action of CMDO involves the inhibition of various signaling pathways that are involved in cell proliferation, inflammation, and oxidative stress. CMDO has been shown to inhibit the activation of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cell survival. CMDO also inhibits the activation of Akt and ERK, which are signaling proteins involved in cell proliferation and survival.
Biochemical and Physiological Effects:
CMDO has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell proliferation, the protection of neurons from oxidative stress, and the suppression of pro-inflammatory cytokines and chemokines. CMDO has also been shown to induce apoptosis and cell cycle arrest in cancer cells, and to reduce the production of reactive oxygen species in neurons.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using CMDO in lab experiments include its high purity, stability, and specificity. CMDO can be easily synthesized in large quantities, and its mechanism of action has been well-characterized. However, the limitations of using CMDO in lab experiments include its potential toxicity and the need for further studies to determine its optimal dosage and administration route.
Orientations Futures
There are several future directions for the research on CMDO, including the development of novel CMDO derivatives with improved efficacy and reduced toxicity, the investigation of the potential use of CMDO in combination with other drugs for cancer treatment, and the exploration of the neuroprotective effects of CMDO in animal models of neurodegenerative diseases. Additionally, further studies are needed to determine the optimal dosage and administration route of CMDO for different research applications.
Méthodes De Synthèse
The synthesis of CMDO involves the reaction of 2,4-dichlorobenzoyl chloride with 5-amino-1,3,4-oxadiazole-2-carboxylic acid, followed by the reaction of the resulting intermediate with cyanomethyl butyrate. The final product obtained is CMDO, which is a white crystalline solid with a melting point of 120-122°C.
Applications De Recherche Scientifique
CMDO has been extensively studied for its potential applications in various research areas, including cancer treatment, neuroprotection, and anti-inflammatory therapy. In cancer treatment, CMDO has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In neuroprotection, CMDO has been shown to protect neurons from oxidative stress and neuroinflammation. In anti-inflammatory therapy, CMDO has been shown to suppress the production of pro-inflammatory cytokines and chemokines.
Propriétés
IUPAC Name |
N-(cyanomethyl)-4-[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N4O2/c15-9-4-5-10(11(16)8-9)14-20-19-13(22-14)3-1-2-12(21)18-7-6-17/h4-5,8H,1-3,7H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGIVJMKTXKYSEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=NN=C(O2)CCCC(=O)NCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{2-[1-(2-Chloropyridine-4-carbonyl)piperidin-4-yl]ethyl}morpholine](/img/structure/B2954127.png)
![5-((3-Fluorophenyl)(4-phenylpiperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2954131.png)
![tert-Butyl 5-oxo-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B2954132.png)
![5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-7-(4-methoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2954135.png)
![2-(3-Chlorophenoxy)-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile](/img/structure/B2954136.png)




![(-)-4-tert-Butyl-2,6-bis[(4S,5S)-4,5-tetramethylene-1-(2,4,6-trimethylbenzenesulfonyl)imidazolin-2-yl]phenol (contains 5% Dichloromethane at maximum)](/img/structure/B2954145.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2954146.png)
![1-(4-Bromophenyl)-3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2954147.png)